2,6-Ditert-butyl-4-[[2-(hydroxymethyl)piperidin-1-yl]methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Ditert-butyl-4-[[2-(hydroxymethyl)piperidin-1-yl]methyl]phenol is a phenolic compound known for its antioxidant properties. It is structurally characterized by the presence of two tert-butyl groups and a piperidine ring attached to a phenol moiety. This compound is often used in various industrial applications due to its stability and effectiveness in preventing oxidation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Ditert-butyl-4-[[2-(hydroxymethyl)piperidin-1-yl]methyl]phenol typically involves a multi-step process. One common method includes the alkylation of phenol with tert-butyl groups using isobutylene in the presence of a strong acid catalyst such as triflic acid or zeolites . The piperidine ring is then introduced through a nucleophilic substitution reaction with a suitable piperidine derivative.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of high-pressure and temperature conditions to facilitate the alkylation and substitution reactions. The final product is purified through crystallization and distillation techniques.
Chemical Reactions Analysis
Types of Reactions
2,6-Ditert-butyl-4-[[2-(hydroxymethyl)piperidin-1-yl]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Friedel-Crafts alkylation reactions with catalysts like aluminum chloride are employed.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones.
Substitution: Various alkylated or arylated phenolic compounds.
Scientific Research Applications
2,6-Ditert-butyl-4-[[2-(hydroxymethyl)piperidin-1-yl]methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing oxidative damage in cells, which is linked to various diseases.
Industry: Employed as a stabilizer in lubricants and fuels to enhance their shelf life and performance
Mechanism of Action
The antioxidant properties of 2,6-Ditert-butyl-4-[[2-(hydroxymethyl)piperidin-1-yl]methyl]phenol are primarily due to its ability to donate hydrogen atoms, thereby neutralizing free radicals. The phenolic hydroxyl group plays a crucial role in this process. The compound interacts with free radicals, converting them into more stable, non-reactive species. This mechanism helps in preventing oxidative damage to various substrates, including lipids, proteins, and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
2,6-Ditert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and cosmetics.
2,4-Ditert-butylphenol: Used as a raw material for antioxidants and UV absorbers.
2,6-Ditert-butyl-4-methoxyphenol: Employed in protecting cosmetics, drugs, and foods from oxidative degradation.
Uniqueness
2,6-Ditert-butyl-4-[[2-(hydroxymethyl)piperidin-1-yl]methyl]phenol is unique due to the presence of the piperidine ring, which enhances its solubility and reactivity compared to other similar compounds. This structural feature allows it to be more effective in certain applications, particularly in biological systems where solubility and reactivity are crucial .
Properties
IUPAC Name |
2,6-ditert-butyl-4-[[2-(hydroxymethyl)piperidin-1-yl]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO2/c1-20(2,3)17-11-15(12-18(19(17)24)21(4,5)6)13-22-10-8-7-9-16(22)14-23/h11-12,16,23-24H,7-10,13-14H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MELWRIWLVQKXIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2CCCCC2CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.